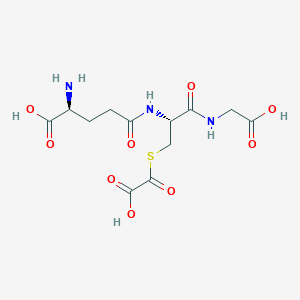
Pubchem_71352095
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71352095 is a chemical compound listed in the PubChem database, which is a repository for chemical structures, biological activities, and biomedical annotations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71352095 involves specific reaction conditions and reagents. Detailed synthetic routes are often documented in scientific literature and patents. The preparation methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and controlled reaction environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This may include the use of large-scale reactors, continuous flow systems, and optimization of reaction conditions to maximize yield and purity. The industrial process also ensures compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71352095 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
Pubchem_71352095 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Pubchem_71352095 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Pubchem_71352095 can be compared with other similar compounds listed in chemical databases such as ChEMBL, KEGG Compound, and DrugBank. These compounds may share structural similarities or exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity, making it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study in various fields. Further research and development can unlock new possibilities for its use in chemistry, biology, medicine, and industry.
Properties
CAS No. |
12091-80-4 |
|---|---|
Molecular Formula |
C16H13CrO3- |
Molecular Weight |
305.27 g/mol |
InChI |
InChI=1S/C13H13.3CO.Cr/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;3*1-2;/h2-7,9-10H,8H2,1H3;;;;/q-1;;;; |
InChI Key |
SIBZUHATKOTJBU-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1CC=C(C=C1)C2=CC=CC=C2.C(=O)=[Cr](=C=O)=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


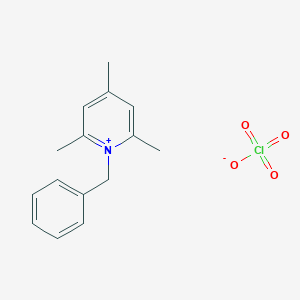



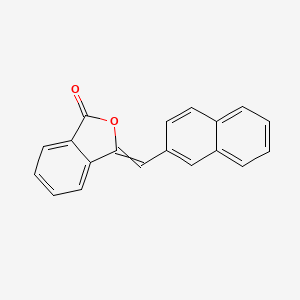
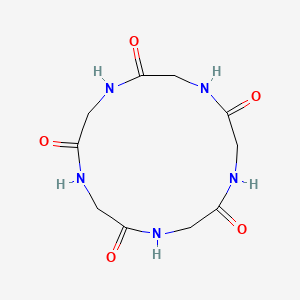
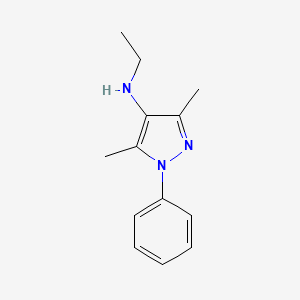
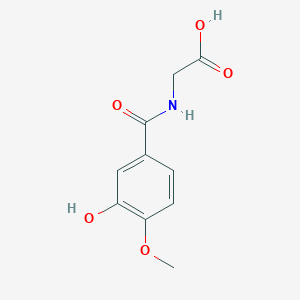
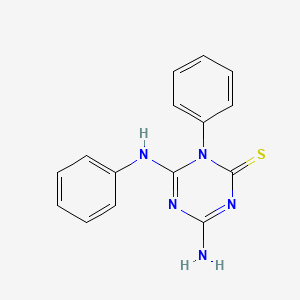
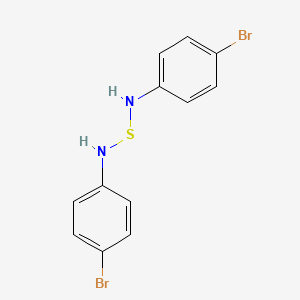
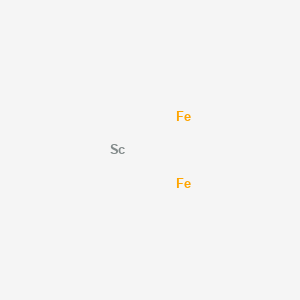

![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
